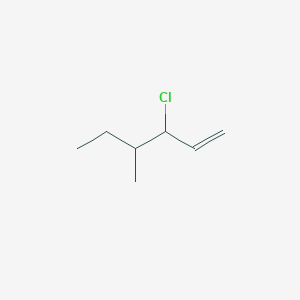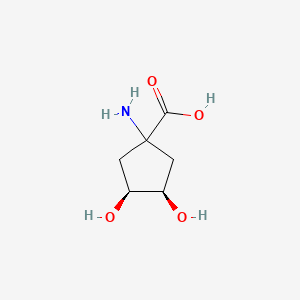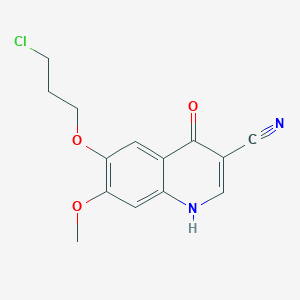
3-Chloro-4-methylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylhex-1-ene is an organic compound belonging to the class of alkenes It features a chlorine atom and a methyl group attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4-methylhex-1-ene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent.
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Major Products Formed
Substitution: 4-Methylhex-1-ene derivatives with various functional groups.
Addition: 3-Chloro-4-methylhexane or 3-Bromo-4-methylhexane.
Oxidation: 3-Chloro-4-methylhexane-1,2-diol or 3-Chloro-4-methylhexane-1,2-epoxide.
Scientific Research Applications
3-Chloro-4-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylhex-1-ene involves its reactivity with various chemical species. The chlorine atom and the double bond in the hexene chain are key sites for chemical interactions. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, while the double bond can undergo electrophilic addition reactions. These interactions are governed by the electronic structure of the molecule and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-methylhex-1-ene: Similar structure but with the chlorine atom on a different carbon.
4-Chloro-4-methylhex-1-ene: Chlorine atom and methyl group on the same carbon.
3-Bromo-4-methylhex-1-ene: Bromine atom instead of chlorine.
Uniqueness
3-Chloro-4-methylhex-1-ene is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers and analogs.
Properties
CAS No. |
158813-13-9 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
3-chloro-4-methylhex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-4-6(3)7(8)5-2/h5-7H,2,4H2,1,3H3 |
InChI Key |
CWHMOVMLMJJHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)




![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)

